VUF 11207 fumarate
Description
Distinctive Features and Functional Paradigm of ACKR3 (CXCR7)
ACKR3, formerly known as CXCR7, is a prominent member of the atypical chemokine receptor family. wikipedia.org It binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11. guidetopharmacology.orgnih.gov Notably, CXCL12 is also the unique ligand for the classical chemokine receptor, CXCR4, establishing a complex interplay between these two receptors known as the CXCL12/CXCR4/ACKR3 axis. frontiersin.org
The functional paradigm of ACKR3 deviates significantly from classical GPCRs. Instead of activating G proteins, ligand binding to ACKR3 primarily induces the recruitment of β-arrestin. guidetopharmacology.orgwikipedia.org This β-arrestin-biased signaling leads to ligand internalization and can activate certain signaling pathways, such as the MAP kinase pathway, independent of G proteins. uniprot.orgwikipedia.org A primary and well-established function of ACKR3 is its role as a scavenger for CXCL12 and CXCL11. ebi.ac.uknih.gov By internalizing and degrading these chemokines, ACKR3 modulates their extracellular concentration, thereby regulating the activation of CXCR4 and CXCR3. frontiersin.orgnih.gov
Furthermore, ACKR3 can form heterodimers with CXCR4. This interaction modulates CXCR4's signaling, shifting it towards β-arrestin-mediated pathways and altering cellular responses to CXCL12. nih.govnih.gov The compound VUF 11207 fumarate (B1241708) is a potent and specific ACKR3 agonist, meaning it activates the receptor. rndsystems.comtocris.com Research has shown that VUF 11207 induces the recruitment of β-arrestin to ACKR3 with high potency (EC50 = 1.6 nM) and promotes the receptor's internalization, making it an invaluable chemical probe for studying these unique signaling and scavenger functions. bio-techne.commerckmillipore.com
Table 1: Profile of VUF 11207 Fumarate and its Target Receptor, ACKR3
Physiological and Pathophysiological Relevance of ACKR3 (CXCR7) Signaling Pathways
The signaling pathways modulated by ACKR3 are integral to numerous physiological and disease processes. Its ability to fine-tune chemokine availability and modulate CXCR4 signaling gives it a critical role in development, tissue homeostasis, and pathology.
Physiological Roles: ACKR3 is vital for normal development. Genetic knockout of Ackr3 in mice results in perinatal death, with severe defects in the development of the cardiovascular, nervous, and renal systems. frontiersin.orgnih.gov It plays an essential role in heart valve formation and the migration of cortical neurons. nih.govnih.gov In adults, ACKR3 is expressed in various cells, including endothelial cells, neurons, and certain immune cells like B cells and dendritic cells in secondary lymphoid organs. frontiersin.orgnih.gov It is involved in processes such as postnatal vasculogenesis and the regulation of immune cell function. frontiersin.org
Pathophysiological Roles: The dysregulation of the ACKR3 signaling axis is implicated in a variety of diseases.
Cancer: ACKR3 is overexpressed in numerous cancers, including breast, lung, and brain tumors. ebi.ac.ukwikipedia.org Its signaling promotes tumor growth, survival, and resistance to apoptosis. ebi.ac.ukuniprot.org It also contributes to tumor-associated angiogenesis (the formation of new blood vessels). guidetopharmacology.org
Cardiovascular Disease: ACKR3 plays a complex role in cardiovascular pathologies. nih.govfrontiersin.org It can be cardioprotective following a myocardial infarction by modulating inflammation and promoting angiogenesis. frontiersin.org However, it is also involved in atherosclerosis, where it can influence the differentiation of monocytes into macrophages, a key event in plaque formation. frontiersin.orgresearchgate.net Studies using ACKR3 agonists like VUF 11207 have helped to parse these roles. For instance, VUF 11207 was shown to reduce CXCL12-mediated osteoclastogenesis, a process relevant to vascular calcification. medchemexpress.com
Inflammatory and Autoimmune Diseases: The CXCL12/CXCR4/ACKR3 axis is a potential therapeutic target for a wide array of inflammatory and autoimmune diseases by controlling cell migration and modulating immune responses. frontiersin.org
The use of specific pharmacological tools is essential for dissecting these complex roles. This compound, by specifically activating ACKR3, allows researchers to investigate the consequences of receptor engagement in various disease models, such as its effects on adventitial remodeling in hypertension or its potential to regulate thrombo-inflammatory platelet functions. mdpi.comnih.gov
Table 2: Research Findings on the Physiological and Pathophysiological Relevance of ACKR3
Properties
Molecular Formula |
C27H35FN2O4.C4H4O4 |
|---|---|
Molecular Weight |
586.65 |
SMILES |
C/C(CN(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)CCC2CCCN2C)=C([H])C3=CC=CC=C3F.O=C(O)/C([H])=C([H])/C(O)=O |
Synonyms |
N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate |
Origin of Product |
United States |
Historical Context and Synthetic Approaches for Vuf 11207 Fumarate
Inception of Small Molecule Agonist Research for ACKR3 (CXCR7)
The Atypical Chemokine Receptor 3 (ACKR3), previously known as CXCR7, has emerged as a significant therapeutic target due to its involvement in various physiological and pathological processes, including cancer, inflammation, and cardiovascular diseases. tandfonline.combiorxiv.org Unlike typical chemokine receptors that signal through G-proteins, ACKR3 is a β-arrestin-biased receptor. aspetjournals.orgwikipedia.org Upon ligand binding, it primarily triggers β-arrestin recruitment, leading to receptor internalization and scavenging of its endogenous ligands, the chemokines CXCL12 and CXCL11. aspetjournals.orgbiorxiv.org
The quest for small-molecule modulators for ACKR3 was driven by the therapeutic potential of targeting this receptor and the need for tools to study its unique biology. biorxiv.orgnih.gov The natural ligands, such as CXCL12, are large, expensive to synthesize, and often lack receptor selectivity, making them less than ideal as research tools or therapeutic agents. nih.gov Initial research efforts identified small molecules that were first believed to be antagonists but were later reclassified as agonists. nih.gov A notable example is AMD3100 (Plerixafor), primarily known as a CXCR4 antagonist, which was subsequently found to be an allosteric agonist of ACKR3, inducing β-arrestin recruitment. nih.gov
The foundation for the class of compounds that would lead to VUF 11207 was laid by patents from the biopharmaceutical company ChemoCentryx. researchgate.netnih.gov These patents disclosed a series of substituted styrene-amides as modulators of ACKR3, inspiring further academic research into this chemical scaffold. researchgate.net This marked a pivotal step in moving from peptide-based ligands to more drug-like small molecules for targeting ACKR3, opening new avenues for pharmacological intervention.
Original Synthesis Strategies for Substituted Styrene-Amides as ACKR3 (CXCR7) Agonists
The development of substituted styrene-amides as ACKR3 agonists, including the scaffold for VUF 11207, involved multi-step synthetic pathways designed to explore the structure-activity relationships (SAR) of this chemical class. nih.govresearchgate.net A general synthetic route was established to create a library of derivatives for pharmacological evaluation. frontiersin.org
The synthesis typically begins with an Aldol condensation reaction. For instance, a substituted benzaldehyde, such as 2-fluorobenzaldehyde, is reacted with a simple aldehyde like propionaldehyde under basic conditions (e.g., using potassium hydroxide) to form an α,β-unsaturated aldehyde. nih.gov This step establishes the core styrene moiety of the molecule.
The subsequent key step is a reductive amination. The aldehyde produced is reacted with a primary or secondary amine in the presence of a reducing agent, such as a picoline borane complex. nih.gov This reaction couples the styrene core to a diverse range of amine-containing fragments, allowing for systematic modification of the molecule's structure to investigate its effect on receptor binding and activation. acs.org The final amide bond is typically formed using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This synthetic strategy proved robust for generating a series of analogs with variations in different parts of the molecule, which was crucial for optimizing potency and other pharmacological properties. nih.govacs.org
Table 1: General Synthetic Steps for Substituted Styrene-Amides
| Step | Reaction Type | Reactants | Product | Purpose |
|---|---|---|---|---|
| 1 | Aldol Condensation | Substituted benzaldehyde, Aldehyde | α,β-Unsaturated aldehyde | Forms the core styrene structure. |
| 2 | Reductive Amination | α,β-Unsaturated aldehyde, Amine, Reducing agent | Secondary or Tertiary amine | Couples the styrene core to various amine side chains. |
Evolution of VUF 11207 Fumarate (B1241708) as a Potent ACKR3 (CXCR7) Agonist
VUF 11207 emerged from systematic SAR studies on the substituted styrene-amide scaffold. researchgate.netfrontiersin.org Researchers synthesized and evaluated a series of 24 derivatives to identify compounds with high affinity and functional activity at the ACKR3 receptor. frontiersin.org These studies revealed key structural features that govern the interaction with the receptor.
The initial racemic compound, VUF 11207, was identified as a high-potency ligand with a pKi of 8.1. medchemexpress.com Functionally, it proved to be a potent agonist, effectively inducing the recruitment of β-arrestin2 (pEC50 of 8.8) and subsequent internalization of the ACKR3 receptor (pEC50 of 7.9). medchemexpress.com The fumarate salt form was developed to improve the compound's physicochemical properties.
Further investigation revealed that VUF 11207 is a racemic mixture. biorxiv.org Subsequent research focused on separating and characterizing its individual enantiomers. It was discovered that the (R)-enantiomer, later named VUF15485, possessed higher potency compared to the (S)-enantiomer. biorxiv.orgnih.gov Specifically, in a [¹²⁵I]CXCL12 displacement assay, (R)-VUF11207 had a pEC50 of 8.3, while the (S)-enantiomer had a pEC50 of 7.7. nih.gov This stereoselectivity highlighted the specific nature of the binding interaction within the ACKR3 receptor pocket. The development of VUF 11207 and its characterization as a potent and selective agonist provided a valuable chemical tool for studying the β-arrestin-biased signaling of ACKR3. nih.govfrontiersin.org
Table 2: Pharmacological Data for VUF 11207 and its Enantiomers
| Compound | Target | Assay Type | Potency Value |
|---|---|---|---|
| VUF 11207 (racemic) | ACKR3 (CXCR7) | Binding Affinity (pKi) | 8.1 frontiersin.orgmedchemexpress.com |
| VUF 11207 (racemic) | ACKR3 (CXCR7) | β-arrestin2 Recruitment (pEC50) | 8.8 medchemexpress.com |
| VUF 11207 (racemic) | ACKR3 (CXCR7) | Receptor Internalization (pEC50) | 7.9 medchemexpress.com |
| (R)-VUF 11207 (VUF15485) | ACKR3 (CXCR7) | [¹²⁵I]CXCL12 Displacement (pEC50) | 8.3 nih.gov |
Molecular Pharmacology and Receptor Binding Dynamics of Vuf 11207 Fumarate
Affinity and Potency Characterization at ACKR3 (CXCR7)
The interaction of VUF 11207 fumarate (B1241708) with ACKR3 is characterized by its high affinity and potent agonist activity. Affinity, a measure of the strength of the binding interaction, is often expressed as the pKi value. VUF 11207 exhibits a pKi of 8.1 at the ACKR3 receptor.
Potency, the concentration of a ligand required to elicit a specific functional response, is a key parameter in pharmacology. For VUF 11207 fumarate, its potency as an ACKR3 agonist is demonstrated by its ability to trigger the recruitment of β-arrestin 2 to the receptor and induce subsequent receptor internalization. tocris.com The half-maximal effective concentration (EC50) for this compound is 1.6 nM. tocris.comnih.govebi.ac.ukacs.org This potent activity underscores its effectiveness in activating the β-arrestin-dependent signaling cascade, which is the primary mode of action for ACKR3. pnas.orgnih.gov
Interactive Table: Pharmacological Parameters of VUF 11207 at ACKR3/CXCR7
| Parameter | Value | Description | Reference |
|---|---|---|---|
| pKi | 8.1 | A measure of binding affinity. | |
| EC50 (β-arrestin recruitment) | 1.6 nM | The concentration for 50% maximal effect in recruiting β-arrestin. | tocris.comnih.govebi.ac.ukacs.org |
| pEC50 (β-arrestin2 recruitment) | 8.8 | The negative logarithm of the EC50 value for β-arrestin2 recruitment. | |
| pEC50 (receptor internalization) | 7.9 | The negative logarithm of the EC50 value for receptor internalization. |
Orthosteric vs. Allosteric Binding Site Analysis of this compound
G protein-coupled receptors (GPCRs) like ACKR3 possess a primary binding site for their endogenous ligands, known as the orthosteric site. biorxiv.orgfrontiersin.org Ligands can also bind to secondary sites, termed allosteric sites, to modulate receptor function. nih.govnih.gov
Structural and functional studies indicate that this compound, despite being a small molecule, engages with the orthosteric binding pocket of ACKR3—the same general site that binds the natural chemokine ligand, CXCL12. biorxiv.orgresearchgate.net However, the molecular pose and specific interactions of this compound within this pocket are distinct from those of the larger chemokine protein. researchgate.net Cryo-electron microscopy (cryo-EM) structures of ACKR3 in complex with small-molecule agonists and CXCL12 have revealed that the receptor can be activated through different binding modes within the same pocket. researchgate.netpdbj.org This has led to the proposal of a "distortion" mechanism for ACKR3 activation, where the binding of a ligand, regardless of its specific chemical nature, causes sufficient perturbation of the receptor structure to trigger an active conformation.
Ligand-Induced Receptor Conformational Changes and Stabilization
The binding of an agonist like this compound to ACKR3 is not a static event; it induces and stabilizes a specific active conformational state of the receptor. This activation is characterized by significant structural rearrangements within the receptor's transmembrane domain. Cryo-EM studies have shown that agonist binding, whether by a small molecule or a chemokine, results in the hallmark features of class A GPCR activation. pnas.orgpdbj.org
A key conformational change is the outward displacement of transmembrane helix 6 (TM6) on the intracellular side of the receptor. pnas.org This movement opens up a cytoplasmic pocket, creating a binding site for intracellular signaling partners. researchgate.net Upon stabilization of this active conformation by this compound, the receptor is able to recruit β-arrestins. tocris.com This recruitment not only initiates downstream signaling pathways but also leads to the internalization of the receptor-ligand complex, a process central to ACKR3's function as a chemokine scavenger. frontiersin.org Interestingly, while the receptor adopts an active state, the intracellular loops remain disordered, which may contribute to the receptor's inability to productively engage and activate G proteins. pnas.org
Comparative Molecular Interactions with Other ACKR3 (CXCR7) Ligands
The ACKR3 receptor is notably promiscuous, capable of binding a diverse array of ligands beyond its primary endogenous chemokines, CXCL11 and CXCL12. frontiersin.org These ligands include other peptides and various synthetic small molecules like this compound. frontiersin.org
A comparison between this compound and the endogenous ligand CXCL12 reveals fundamental differences in their molecular interactions despite both acting as agonists.
CXCL12 , as a protein, interacts with ACKR3 through a large surface area, with its N-terminal region extending deep into the receptor's orthosteric pocket. researchgate.net Specific residues in the chemokine's N-terminus are critical for binding and receptor activation.
This compound , being a small molecule, occupies a smaller footprint within the same orthosteric pocket. Its activation mechanism relies on its specific chemical structure fitting into sub-pockets and making key contacts that are sufficient to distort the receptor into an active state. acs.org
While their size, shape, and specific molecular contacts differ, both this compound and CXCL12 stabilize a similar active conformation of ACKR3, characterized by the outward movement of TM6. pnas.org This convergence on a common active state explains why both can effectively trigger β-arrestin recruitment and subsequent receptor internalization. tocris.comdb-thueringen.de This dual recognition of vastly different molecular structures highlights the unique adaptability of the ACKR3 binding pocket and supports the model of a promiscuous receptor that can be activated by multiple ligand chemotypes. researchgate.netacs.org
Interactive Table: Comparison of ACKR3 Ligands
| Ligand | Ligand Type | Binding Characteristic | Functional Outcome | Reference |
|---|---|---|---|---|
| This compound | Small Molecule | Binds to orthosteric pocket with a distinct pose. | Potent agonist; induces β-arrestin recruitment and receptor internalization. | tocris.comnih.gov |
| CXCL12 | Endogenous Chemokine | Binds to orthosteric pocket via its N-terminal region. | Endogenous agonist; induces β-arrestin recruitment and scavenging. | frontiersin.orgresearchgate.net |
| CXCL11 | Endogenous Chemokine | Binds to orthosteric pocket. | Endogenous agonist; induces β-arrestin recruitment. | frontiersin.org |
| CCX662 | Small Molecule | Binds to orthosteric pocket. | Partial agonist. | pdbj.org |
Table of Mentioned Compounds
Cellular and Intracellular Signaling Cascades Modulated by Vuf 11207 Fumarate
β-Arrestin Recruitment and Receptor Internalization Mechanisms
VUF 11207 fumarate (B1241708) is a potent agonist of ACKR3, with a reported EC50 of 1.6 nM. probechem.combio-techne.comfishersci.comtocris.com A primary and well-documented consequence of VUF 11207 fumarate binding to ACKR3 is the robust recruitment of β-arrestin 2 to the receptor. probechem.comrndsystems.combio-techne.combiochempartner.com This interaction is a hallmark of ACKR3 signaling, as the receptor does not couple with G proteins to mediate downstream effects like many other chemokine receptors. nih.gov
The recruitment of β-arrestin serves as a scaffold, initiating a cascade of downstream signaling events. One of the immediate consequences of β-arrestin engagement is the internalization of the ACKR3 receptor. probechem.combiochempartner.commedchemexpress.cn This process is crucial for regulating the cell surface expression of the receptor and, consequently, its ability to scavenge its primary ligands, the chemokines CXCL11 and CXCL12. The internalization of ACKR3 upon agonist binding is a key mechanism by which this compound modulates cellular responses to these chemokines. Studies in HEK293 cells expressing ACKR3 have demonstrated that this compound induces a significant reduction in receptor surface expression, confirming its role in promoting receptor internalization. medchemexpress.cnmedchemexpress.com
| Parameter | Value | Cell Line | Assay | Source |
| EC50 for ACKR3 agonism | 1.6 nM | HEK293-CXCR7 | Not specified | probechem.combio-techne.comfishersci.comtocris.com |
| β-arrestin 2 Recruitment | Induced | HEK293T co-expressing β-arrestin2-YFP | BRET assay | medchemexpress.com |
| Receptor Internalization | Induced | HEK293 | ELISA-based internalization assay | medchemexpress.cn |
Modulation of ERK Phosphorylation Pathway
Activation of ACKR3 by agonists, including this compound, has been shown to modulate the extracellular signal-regulated kinase (ERK) phosphorylation pathway. This activation is often dependent on the recruitment of β-arrestin. frontiersin.orgnih.gov The cardioprotective effects of ACKR3 activation in cardiomyocytes, for instance, have been linked to ERK activation induced by β-arrestin signaling. frontiersin.orgnih.gov
In the context of platelet pathophysiology, the activation of ACKR3 by VUF 11207 has been shown to modulate the platelet lipidome, which can indirectly influence signaling pathways. mdpi.com While the direct downstream phosphorylation of ERK by VUF 11207 in platelets is not explicitly detailed in the provided search results, the broader understanding is that ACKR3 signaling, often initiated by agonists like VUF 11207, can lead to the phosphorylation and activation of ERK in various cell types. frontiersin.orgmdpi.com It is important to note that the shuttling of CXCR4 and ACKR3 can be executed through ERK, which interacts with and phosphorylates the intracellular molecular chaperone Cyclophilin A (CyPA). mdpi.com
| Cell Type | Effect of ACKR3 Activation | Signaling Intermediate | Source |
| Cardiomyocytes | Cardioprotection | ERK activation via β-arrestin | frontiersin.orgnih.gov |
| Murine Endothelial Cells | Proliferation and tube formation | ERK and PI3K/Akt pathways | frontiersin.org |
| Platelets | Modulation of lipidome | Not specified | mdpi.com |
| Human Platelets | Bidirectional shuttling of CXCR4 and ACKR3 | ERK | mdpi.com |
Activation of NF-κB Signaling Cascade
Recent studies have highlighted the role of ACKR3 in modulating the NF-κB signaling pathway. In fibroblasts derived from patients with acquired laryngotracheal stenosis (LTS), the ACKR3 agonist VUF 11207 was found to stimulate cell migration. amegroups.org This effect was linked to the activation of the NF-κB signaling pathway, which in turn led to the inhibition of E-cadherin expression. amegroups.org The study demonstrated that the pro-migratory effects of VUF 11207 could be blocked by an NF-κB inhibitor, confirming the involvement of this cascade. amegroups.org
Furthermore, research on olfactory glia cells has shown that the absence of ACKR3 leads to an upregulation of NF-κB-related genes, suggesting that ACKR3 signaling normally plays a role in suppressing this inflammatory pathway. nih.gov This indicates that activation of ACKR3 by VUF 11207 could potentially have anti-inflammatory effects by downregulating NF-κB signaling in certain cellular contexts.
| Cell Type | Effect of VUF 11207 | Downstream Effect | Source |
| Laryngotracheal Stenosis Fibroblasts | Activation of NF-κB | Inhibition of E-cadherin, promotion of cell migration | amegroups.org |
| Olfactory Glia Cells | (Inferred) Suppression of NF-κB | (Inferred) Anti-inflammatory response | nih.gov |
Impact on Other ACKR3 (CXCR7)-Associated Signaling Pathways (e.g., Wnt/β-Catenin, TGF-β/Smad, Jag1-Notch, p38 MAPK, SAPK)
The signaling network associated with ACKR3 is complex and involves crosstalk with several other key pathways. While direct modulation of all these pathways by this compound is not extensively detailed in the provided results, the known interactions of ACKR3 provide a framework for potential effects.
p38 MAPK and SAPK: In addition to ERK, ACKR3 activation can also lead to the activation of other members of the mitogen-activated protein kinase (MAPK) family, such as p38 MAPK and stress-activated protein kinase (SAPK). amegroups.org This activation is also thought to be mediated by β-arrestin.
Wnt/β-Catenin, TGF-β/Smad, and Jag1-Notch: It has been reported that ACKR3 can activate various signaling pathways including Wnt/β-Catenin, TGF-β/Smad, and Jag1-Notch. amegroups.org The interaction between these pathways is crucial in development and disease. nih.govfrontiersin.orgmdpi.comnih.govoncotarget.com For example, the Wnt pathway is known to be regulated by ubiquitination, a process that also plays a role in ACKR3 trafficking. nih.govmdpi.com The Notch signaling pathway is another critical regulator of cellular processes that can be influenced by ACKR3. frontiersin.org While the direct impact of VUF 11207 on these specific pathways is an area for further research, the established role of ACKR3 as a modulator of these cascades suggests that VUF 11207 could have far-reaching effects on cellular function.
| Pathway | Potential Interaction with ACKR3 | Source |
| p38 MAPK/SAPK | Activation via β-arrestin | amegroups.org |
| Wnt/β-Catenin | Potential for activation | amegroups.org |
| TGF-β/Smad | Potential for activation | amegroups.org |
| Jag1-Notch | Potential for activation | amegroups.org |
Regulation of Downstream Effector Molecules and Gene Expression Profiles (e.g., E-cadherin)
The signaling cascades initiated by this compound ultimately lead to changes in the expression of downstream effector molecules and alterations in gene expression profiles. A notable example is the regulation of E-cadherin .
In the study on laryngotracheal stenosis fibroblasts, activation of ACKR3 by VUF 11207 led to a decrease in E-cadherin expression. amegroups.org E-cadherin is a crucial cell adhesion molecule, and its downregulation is often associated with increased cell motility and epithelial-to-mesenchymal transition (EMT), a process implicated in fibrosis and cancer metastasis. nih.govnih.govsigmaaldrich.comresearchgate.net The inhibition of E-cadherin by VUF 11207 was shown to be mediated by the NF-κB signaling pathway. amegroups.org
Furthermore, in a murine model of ischemia-reperfusion injury, administration of VUF 11207 resulted in lower plasma levels of several inflammatory mediators, indicating a broader impact on gene expression related to inflammation. frontiersin.org In osteoclast precursor cells, this compound was found to suppress the expression of Cathepsin K, RANKL, and TNF-α mRNA. medchemexpress.com
These findings highlight that this compound, through its specific activation of ACKR3, can profoundly influence cellular behavior by modulating the expression of key genes and proteins involved in cell adhesion, migration, and inflammation.
| Effector Molecule/Gene | Effect of VUF 11207 | Cellular Context | Source |
| E-cadherin | Decreased expression | Laryngotracheal Stenosis Fibroblasts | amegroups.org |
| Inflammatory Mediators | Decreased plasma levels | Ischemia-Reperfusion Mouse Model | frontiersin.org |
| Cathepsin K mRNA | Suppressed expression | Osteoclast Precursor Cells | medchemexpress.com |
| RANKL mRNA | Suppressed expression | Osteoclast Precursor Cells | medchemexpress.com |
| TNF-α mRNA | Suppressed expression | Osteoclast Precursor Cells | medchemexpress.com |
Mechanistic Insights from Vuf 11207 Fumarate Application in Cell Based Research Models
Investigation of Chemokine Scavenging Functions of ACKR3 (CXCR7)
A primary function of ACKR3 is to act as a scavenger for chemokines, most notably CXCL12 and CXCL11. frontiersin.orgplos.orgnih.gov This process involves the binding of the chemokine to ACKR3, followed by internalization of the receptor-ligand complex and subsequent degradation of the chemokine in lysosomes. frontiersin.orgplos.org This scavenging activity allows ACKR3 to regulate the extracellular concentrations of its ligands, thereby modulating the signaling of other chemokine receptors that share the same ligands, such as CXCR4. frontiersin.orgelifesciences.org
The application of VUF 11207 fumarate (B1241708) has been instrumental in studying this scavenging function. As an agonist, VUF 11207 induces the internalization of ACKR3. probechem.commerckmillipore.com Studies in cell lines such as HEK293 have shown that ACKR3 efficiently binds and scavenges fluorescently labeled CXCL12 in an ACKR3-dependent manner. plos.org This scavenging function is crucial for creating chemokine gradients, which are essential for processes like cell migration during development and immune responses. plos.orgnih.gov Research has demonstrated that by sequestering CXCL12, ACKR3 can indirectly influence the migration of cells that express CXCR4. frontiersin.orgelifesciences.org
Interestingly, while ACKR3 is a known scavenger of CXCL12 and CXCL11, its role in scavenging other proposed ligands like adrenomedullin (B612762) (AM) in lymphatic endothelial cells (LECs) has been questioned. plos.org Studies using human primary dermal LECs showed that while these cells efficiently scavenged a CXCL11/12 chimera in an ACKR3-dependent manner, the internalization of AM was independent of ACKR3. plos.org This highlights the specificity of the scavenging function of ACKR3, which can be further dissected using tools like VUF 11207 fumarate.
Influence on Cellular Processes in Non-Human Cell Lines (e.g., Osteoclast Precursor Cells, HEK293-CXCR7 Cells)
The influence of this compound has been extensively studied in various non-human cell lines, providing valuable data on the downstream effects of ACKR3 activation.
In osteoclast precursor cells , VUF 11207 has been shown to inhibit osteoclastogenesis and bone resorption. medchemexpress.comnih.gov Osteoclasts are derived from hematopoietic precursors and their differentiation is influenced by factors like receptor activator of nuclear factor-κB ligand (RANKL) and tumor necrosis factor-α (TNF-α). nih.gove-jbm.org The chemokine CXCL12 can enhance this process. nih.gov Research has demonstrated that VUF 11207, by acting as a CXCR7 agonist, negatively regulates the effects of CXCL12. nih.gov In in vitro experiments, VUF 11207 inhibited the CXCL12-mediated enhancement of RANKL- and TNF-α-induced osteoclastogenesis. nih.gov This inhibitory effect is associated with the suppression of ERK phosphorylation. medchemexpress.com
Table 1: Effect of this compound on Osteoclast Precursor Cells
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|
| Osteoclast precursor cells | This compound | 0.17 nM | 5 days | Inhibited RANKL- and TNF-α-induced osteoclastogenesis by inhibiting CXCL12 enhancement. | medchemexpress.comnih.gov |
| Osteoclast precursor cells | This compound | Not specified | Not specified | Suppressed phosphorylation of ERK. | medchemexpress.com |
In HEK293 cells stably expressing CXCR7 (HEK293-CXCR7) , this compound has been shown to be a potent agonist with an EC50 of 1.6 nM. rndsystems.comtocris.com Its primary documented effect in this cell line is the induction of β-arrestin recruitment to the receptor. rndsystems.comtocris.commerckmillipore.com Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not couple to G proteins to initiate signaling. elifesciences.orgwikipedia.org Instead, ligand binding triggers the recruitment of β-arrestins, which can initiate G protein-independent signaling cascades. frontiersin.orgwikipedia.org The use of VUF 11207 in BRET (Bioluminescence Resonance Energy Transfer) assays with HEK293-CXCR7 cells has been crucial in confirming the β-arrestin-biased nature of ACKR3 signaling. merckmillipore.comnih.gov
Table 2: Activity of this compound in HEK293-CXCR7 Cells
| Assay | Parameter | Value | Observed Effect | Reference |
|---|---|---|---|---|
| β-arrestin recruitment | EC50 | 1.6 nM | Potent induction of β-arrestin recruitment to CXCR7. | rndsystems.comtocris.com |
| BRET Assay | EC50 | 1.6 nM | Dose-dependent increase in BRET signal, indicating β-arrestin2 recruitment. | merckmillipore.com |
Analysis of Cellular Migration and Proliferation Studies Using this compound
The role of the ACKR3/CXCL12 axis in cellular migration and proliferation is a key area of investigation, with this compound being a valuable research tool.
Cellular migration is a complex process crucial for development, immune surveillance, and cancer metastasis. vt.edunih.gov Assays like the Transwell migration assay are commonly used to study this process. researchgate.netice-biosci.comnih.gov ACKR3 activation by its ligands can promote cellular migration. biorxiv.org In a study using MDA-MB-231 breast cancer cells stably transfected with CXCR7, stimulation with VUF 11207 resulted in efficient cell migration, comparable to the effect of the natural ligand CXCL12. biorxiv.org This demonstrates that ACKR3 activation, independent of CXCR4, can drive cell migration.
The proliferation of cells is another critical process influenced by chemokine signaling. In lymphatic endothelial cells, for instance, the ligand adrenomedullin (AM) induces proliferation. plos.org While VUF 11207's direct effects on proliferation are less documented in the provided context, its ability to modulate the availability of ligands like CXCL12 suggests an indirect role. By scavenging CXCL12, VUF 11207 can influence the proliferation of cells that are dependent on CXCR4 signaling for their growth. frontiersin.org Furthermore, the activation of β-arrestin-mediated pathways by ACKR3 agonists has been linked to cell survival and proliferation via ERK1/2 and Akt activation. frontiersin.org
Table 3: this compound in Cellular Migration Studies
| Cell Line | Assay | Treatment | Observation | Reference |
|---|---|---|---|---|
| MDA-MB-231-CXCR7 | 2D microfluidic migration device | VUF 11207 | Induced efficient cellular migration, comparable to CXCL12. | biorxiv.org |
Elucidation of Receptor Desensitization and Resensitization Mechanisms
Receptor desensitization is a process where a receptor's response to a ligand is diminished after prolonged or repeated exposure. researchgate.netfrontiersin.org This is often followed by resensitization, where the receptor regains its responsiveness. researchgate.netnih.gov These mechanisms are crucial for regulating the duration and intensity of cellular signaling.
For many GPCRs, desensitization involves phosphorylation of the receptor, followed by the binding of β-arrestins, which uncouples the receptor from G proteins and promotes its internalization. researchgate.netfrontiersin.org The internalized receptor can then be dephosphorylated and recycled back to the cell surface, leading to resensitization. researchgate.net
In the context of ACKR3, which is G protein-independent and primarily signals through β-arrestin, the concepts of desensitization and resensitization are nuanced. elifesciences.orgwikipedia.org The binding of an agonist like VUF 11207 directly induces β-arrestin recruitment and receptor internalization. probechem.commerckmillipore.com This internalization itself is a form of regulation, as it removes the receptor from the cell surface, making it unavailable to bind more ligand. The continuous recycling of ACKR3 between the plasma membrane and endosomal compartments is a key feature of its function. frontiersin.org
Studies on other receptors, like the μ-opioid receptor, have shown that chronic agonist exposure can lead to impaired resensitization, contributing to tolerance. nih.govnih.gov While specific studies on VUF 11207-induced desensitization and resensitization of ACKR3 are not detailed in the provided search results, the compound's ability to trigger β-arrestin recruitment and internalization provides a direct tool to investigate these processes. merckmillipore.com By using VUF 11207, researchers can study the kinetics of ACKR3 trafficking, the role of different kinases in its phosphorylation, and the long-term consequences of sustained receptor activation on its surface expression and signaling capacity.
Advanced Methodologies for Investigating Vuf 11207 Fumarate S Biological Effects
Radioligand Binding Assays and Competition Binding Studies
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. nih.gov In the context of VUF 11207 fumarate (B1241708), these assays are crucial for determining its binding affinity for ACKR3. Typically, a radiolabeled version of a known ACKR3 ligand is incubated with cells or membranes expressing the receptor. The addition of unlabeled VUF 11207 fumarate then competes for binding with the radioligand.
Competition binding studies involve measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled competitor, in this case, this compound. researchgate.net This allows for the calculation of the inhibitor constant (Ki), a measure of the affinity of this compound for ACKR3. Research has demonstrated that VUF 11207 is a high-potency CXCR7 ligand with a pKi of 8.1. medchemexpress.com
Table 1: Radioligand Binding Data for VUF 11207
| Parameter | Value | Reference |
|---|
Label-Free Biosensor Technologies for Ligand-Receptor Interaction Analysis
Label-free biosensor technologies, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), offer real-time analysis of the kinetics of molecular interactions without the need for labeling the interacting partners. mdpi.compharmaron.com These techniques can be employed to study the association and dissociation rates of this compound with ACKR3.
In a typical SPR experiment, the ACKR3 receptor is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. While specific kinetic data for this compound from these methods is not widely published, the principles are directly applicable to its characterization.
Live-Cell Imaging Techniques for β-Arrestin Translocation and Receptor Internalization
Upon agonist binding, G protein-coupled receptors (GPCRs) like ACKR3 recruit β-arrestin proteins, which play a critical role in receptor desensitization and internalization. nih.gov Live-cell imaging techniques are powerful tools to visualize these dynamic cellular processes in real-time.
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are commonly used to monitor the interaction between ACKR3 and β-arrestin. In these assays, the receptor and β-arrestin are tagged with fluorescent or luminescent proteins. The binding of this compound brings the tagged proteins into close proximity, resulting in a detectable energy transfer. Studies have shown that this compound induces the recruitment of β-arrestin2 to CXCR7. probechem.combio-techne.comtocris.comrndsystems.com
Confocal microscopy is another vital live-cell imaging technique used to observe the internalization of the receptor from the cell surface into intracellular compartments following agonist stimulation. nih.gov VUF 11207 has been shown to induce the internalization of CXCR7 with a pEC50 of 7.9. medchemexpress.com
Table 2: VUF 11207-Induced β-Arrestin Recruitment and Receptor Internalization
| Parameter | Value | Reference |
|---|---|---|
| β-arrestin2 Recruitment (pEC50) | 8.8 | medchemexpress.com |
High-Throughput Functional Assays for ACKR3 (CXCR7) Agonism
High-throughput screening (HTS) assays are essential for identifying and characterizing receptor agonists in a rapid and efficient manner. For ACKR3, which primarily signals through the β-arrestin pathway, functional assays are often designed to measure this endpoint. eurofinsdiscovery.com
One such assay is the PathHunter β-Arrestin assay, where the receptor and β-arrestin are tagged with components of a fragmented β-galactosidase enzyme. Agonist-induced recruitment of β-arrestin to the receptor leads to enzyme complementation and the generation of a detectable signal. eurofinsdiscovery.com this compound has been characterized as a potent ACKR3 agonist with an EC50 of 1.6 nM in such functional assays. bio-techne.comtocris.comrndsystems.com
Table 3: Functional Activity of this compound at ACKR3
| Parameter | Value | Reference |
|---|
Omics-Based Approaches (Transcriptomics, Proteomics) to Identify Downstream Effects
Omics technologies, such as transcriptomics and proteomics, provide a global view of the cellular changes that occur in response to this compound treatment. nih.govnih.gov These approaches can uncover novel downstream signaling pathways and biological processes regulated by ACKR3 activation.
Transcriptomics, often performed using techniques like RNA sequencing (RNA-Seq), can identify changes in gene expression in cells treated with this compound. This can reveal which genes are upregulated or downregulated following ACKR3 activation, providing insights into the long-term cellular responses.
Proteomics, using methods like mass spectrometry, can identify changes in the cellular proteome, including post-translational modifications such as phosphorylation, which are critical for signal transduction. By comparing the proteomic profiles of treated and untreated cells, researchers can map the signaling networks activated by this compound. While specific omics datasets for this compound are not extensively detailed in publicly available literature, these methodologies represent a key area for future research to fully understand its biological impact.
Site-Directed Mutagenesis and Receptor Chimeras for Structure-Function Relationships
To pinpoint the specific amino acid residues and domains of ACKR3 that are crucial for this compound binding and subsequent receptor activation, researchers employ site-directed mutagenesis and create receptor chimeras. nih.govneb.com
Site-directed mutagenesis involves systematically replacing specific amino acids in the receptor protein. By testing the binding and functional activity of this compound on these mutant receptors, it is possible to identify key residues involved in the interaction. For instance, mutating a residue in the binding pocket that abolishes the response to this compound would suggest its importance for ligand recognition or receptor activation.
Receptor chimeras, which are hybrid receptors constructed from parts of ACKR3 and another related but pharmacologically distinct receptor, can help delineate the domains responsible for ligand specificity and signaling. While detailed studies applying these techniques specifically to this compound are not yet widely published, they are established methods for dissecting the molecular determinants of ligand-receptor interactions.
Vuf 11207 Fumarate As a Pharmacological Probe in Basic Science Research
Utility in Delineating ACKR3 (CXCR7) Signaling Bias and Ligand-Directed Selectivity
VUF 11207 fumarate (B1241708) is a potent and specific agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. medchemexpress.comcymitquimica.com Its utility in research stems from its ability to selectively activate ACKR3, thereby allowing scientists to dissect the receptor's unique signaling properties. Unlike canonical chemokine receptors like CXCR4, which primarily signal through G proteins, ACKR3 displays a pronounced bias towards β-arrestin recruitment. uchicago.edumerckmillipore.com VUF 11207 fumarate has been instrumental in characterizing this signaling bias.
Studies using this compound in engineered cell lines, such as HEK293 cells expressing ACKR3, have demonstrated that the compound induces a robust recruitment of β-arrestin to the receptor. bio-techne.comrndsystems.comtocris.com This interaction is a key feature of ACKR3's function and is distinct from the G protein-coupled signaling that is characteristic of many other chemokine receptors. The specificity of this compound allows researchers to investigate the downstream consequences of β-arrestin-biased signaling without the confounding effects of G protein activation. uchicago.edu
The concept of ligand-directed selectivity, or biased agonism, is central to understanding how different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others. This compound serves as a valuable tool in this context by providing a clear example of a β-arrestin-biased agonist for ACKR3. uchicago.edu By comparing the cellular responses induced by this compound with those elicited by the endogenous ligand CXCL12, which can activate both CXCR4 and ACKR3, researchers can gain insights into the specific contributions of ACKR3's β-arrestin pathway. uchicago.edunih.gov
Recent structural studies, including cryo-electron microscopy (cryo-EM) of ACKR3 in complex with various ligands, have begun to reveal the molecular basis for this signaling bias. uchicago.edu These studies, complemented by functional assays using probes like this compound, are helping to elucidate how ligand binding to ACKR3 leads to the recruitment of β-arrestin and subsequent receptor internalization, a process critical for the receptor's role in chemokine scavenging. uchicago.eduprobechem.com
Table 1: Research Findings on this compound and ACKR3 Signaling
| Finding | Model System | Significance | Reference(s) |
|---|---|---|---|
| Potent ACKR3 agonist | HEK293-CXCR7 cells | Induces β-arrestin recruitment with an EC50 of 1.6 nM. | bio-techne.comrndsystems.comtocris.com |
| High affinity ligand | --- | pKi of 8.1 for CXCR7. | merckmillipore.comsigmaaldrich.com |
| β-arrestin biased | --- | Does not activate G proteins, showcasing intrinsic bias. | uchicago.edu |
| Induces internalization | HEK293T cells | Triggers subsequent internalization of CXCR7. | merckmillipore.comprobechem.comsigmaaldrich.com |
Application in Exploring ACKR3 (CXCR7)'s Role in Immunological Responses and Inflammation Pathways
The chemokine system is a cornerstone of the immune response, orchestrating the migration of immune cells to sites of inflammation. cymitquimica.com this compound, as an ACKR3-specific agonist, is a valuable pharmacological tool for investigating the receptor's specific contributions to these complex processes. The fumarate component of the compound itself may also possess immunomodulatory and anti-inflammatory properties, independent of the NRF2 and HCAR2 pathways, by influencing immune cell metabolism. nih.gov
ACKR3 is known to be expressed on various cells involved in the immune system and its expression is often upregulated in inflammatory conditions and numerous types of cancer, suggesting a role in modulating tumor cell proliferation and migration. nih.gov By selectively activating ACKR3, this compound allows researchers to parse the receptor's functions from those of CXCR4, which often shares the same endogenous ligand, CXCL12. This is crucial for understanding how ACKR3 modulates inflammatory responses, which can be either pro- or anti-inflammatory depending on the cellular context.
Contribution to Understanding Bone Remodeling Processes and Osteoclastogenesis
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.govnews-medical.net An imbalance in this process can lead to diseases like osteoporosis. news-medical.net Recent research has implicated the CXCL12/CXCR4/ACKR3 axis in the regulation of bone cell function.
This compound has been shown to reduce CXCL12-mediated osteoclastogenesis, the formation of osteoclasts, and subsequent bone resorption. medchemexpress.com It achieves this by inhibiting the phosphorylation of ERK (extracellular signal-regulated kinase), a key signaling molecule downstream of CXCL12. medchemexpress.com In studies using osteoclast precursor cells, this compound was found to inhibit osteoclastogenesis induced by RANKL and TNF-α, two potent stimulators of osteoclast formation. medchemexpress.com
In a mouse model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound inhibited osteoclastogenesis and bone resorption. medchemexpress.com It also led to a decrease in the expression of RANKL and TNF-α, further highlighting its inhibitory effect on the pathways that drive bone breakdown. medchemexpress.com These findings suggest that this compound, by acting as an ACKR3 agonist, effectively functions as an inhibitor of CXCL12's pro-osteoclastogenic effects. medchemexpress.com
Table 2: Effects of this compound on Bone Cells
| Effect | Cell Type/Model | Mechanism | Reference(s) |
|---|---|---|---|
| Inhibits osteoclastogenesis | Osteoclast precursor cells | Suppresses ERK phosphorylation | medchemexpress.com |
| Reduces bone resorption | Mouse model (LPS-induced) | Decreases RANKL and TNF-α expression | medchemexpress.com |
| Inhibits RANKL & TNF-α induced osteoclastogenesis | Osteoclast precursor cells | Acts as a CXCL12 inhibitor | medchemexpress.com |
Investigating ACKR3 (CXCR7) in Developmental Biology Research
The CXCL12/CXCR4/ACKR3 signaling axis plays a critical role in various aspects of embryonic development, including the development of the central nervous system, heart, and vasculature. uchicago.edunih.gov The ability of ACKR3 to scavenge CXCL12 is thought to be crucial for establishing the precise chemokine gradients necessary for proper cell migration and tissue patterning during development. uchicago.edu
This compound provides a means to specifically activate ACKR3 and study its role in these developmental processes. By observing the effects of ACKR3 activation in various developmental models, researchers can gain a better understanding of how this receptor contributes to organogenesis and tissue homeostasis. For instance, studies on nervous system development have implicated CXCR4, a related chemokine receptor, in axon guidance. genecards.org Given the interplay between CXCR4 and ACKR3, this compound could be used to investigate the specific role of ACKR3 in this and other neurodevelopmental processes.
Comparative Studies with Other Chemokine Receptor Agonists and Antagonists
To fully understand the function of ACKR3, it is essential to compare the effects of its activation with those of other related receptors. This compound is an invaluable tool for such comparative studies. For example, by comparing the cellular responses to this compound with those of CXCR4 agonists, researchers can delineate the distinct signaling pathways and cellular functions mediated by each receptor. uchicago.edu
Furthermore, comparing the effects of this compound with those of ACKR3 antagonists can help to confirm that the observed effects are indeed mediated by ACKR3 activation. The development of fluorescently labeled versions of VUF 11207 has provided additional tools for visualizing receptor localization and trafficking at the cellular level. nih.gov
These comparative studies are not limited to ACKR3 and CXCR4. The chemokine receptor family is large and diverse, and understanding the unique and overlapping functions of its members is a major goal of chemokine research. targetmol.com The availability of specific pharmacological probes like this compound is essential for making progress in this field.
Table 3: Mentioned Compounds | Compound Name | | | :--- | | this compound | | CXCL12 | | RANKL | | TNF-α | | Lipopolysaccharide (LPS) | | Dimethyl fumarate (DMF) | | VUF 11207 | | 8CCX662 |
Future Research Trajectories and Unanswered Questions Regarding Vuf 11207 Fumarate
Exploration of Novel ACKR3 (CXCR7) Interacting Proteins and Signaling Partners
While β-arrestin is the most well-documented signaling partner for ACKR3, the full scope of its interactome remains an area of active investigation. VUF 11207 fumarate (B1241708) is an invaluable tool for identifying and characterizing novel protein-protein interactions that are dependent on the specific conformational state induced by agonist binding.
A primary trajectory is the detailed investigation of ACKR3 heterodimerization. Studies have shown that ACKR3 agonism, including with the agonist VUF11207, can induce the formation of heterodimers between ACKR3 and the canonical chemokine receptor CXCR4 on platelets. nih.govnih.gov This agonist-induced interaction attenuates CXCL12-dependent signaling through CXCR4, suggesting a sophisticated mechanism of signal modulation. nih.govnih.gov Future studies using VUF 11207 fumarate can elucidate the precise stoichiometry, dynamics, and functional consequences of this heterodimerization in various cell types, including cancer cells where the CXCL12/CXCR4/ACKR3 axis is critical. guidetopharmacology.orgnih.govnih.gov
Furthermore, research has indicated that ACKR3 may complex with other proteins, such as the gap junction protein Connexin 43 (Cx43). biorxiv.org this compound can be used to probe whether this interaction is constitutive or modulated by receptor activation. Another identified interaction involves the scaffolding of pyruvate (B1213749) kinase M2 (PKM2) by β-arrestin 2 in response to CXCL12 signaling through both CXCR4 and ACKR3. nih.gov Using this compound to selectively activate ACKR3 will allow researchers to dissect the specific contribution of this receptor to the regulation of PKM2 and cellular metabolism. nih.gov
Table 1: Known and Potential ACKR3 Interacting Partners for Future Study
| Interacting Protein | Known/Potential Role | Research Application for this compound |
|---|---|---|
| CXCR4 | Heterodimerization partner; signal modulation. nih.govnih.gov | Induce and study the functional consequences of ACKR3/CXCR4 heterodimers. nih.govnih.gov |
| β-arrestin 2 | Primary signaling partner; scaffolding protein. guidetopharmacology.orgnih.gov | Investigate downstream signaling pathways beyond receptor internalization. |
| PKM2 | Regulation of glycolysis. nih.gov | Elucidate the specific role of ACKR3 activation in metabolic reprogramming. nih.gov |
| Connexin 43 (Cx43) | Potential complex formation. biorxiv.org | Determine if the interaction is dependent on ACKR3's conformational state. |
| GRKs | GPCR kinases involved in receptor phosphorylation. nih.gov | Delineate the specific GRKs involved in VUF 11207-induced ACKR3 phosphorylation and desensitization. |
Potential for this compound in Elucidating Atypical GPCR Mechanisms
ACKR3 is termed "atypical" because it does not couple to heterotrimeric G proteins to initiate signaling cascades, a hallmark of canonical GPCRs. nih.govpnas.org Instead, it preferentially engages β-arrestins upon activation. guidetopharmacology.orgpnas.org this compound, as a potent agonist that triggers β-arrestin recruitment to ACKR3, is a perfect tool to unravel the molecular underpinnings of this biased signaling. rndsystems.comtocris.combio-techne.commerckmillipore.com
Future research can use this compound to probe the distinct conformational dynamics of ACKR3. elifesciences.orgnih.gov Studies combining biophysical techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with molecular dynamics simulations have already begun to map the conformational changes induced by small-molecule agonists. pnas.org These investigations revealed that while ACKR3 activation involves some classic features of Class A GPCRs, such as the outward movement of transmembrane helix 6 (TM6), it also possesses unique structural characteristics. pnas.org this compound can be used in further high-resolution structural studies (e.g., cryo-electron microscopy) to capture distinct snapshots of the receptor in its active, VUF 11207-bound state.
The molecular basis for ACKR3's inability to couple to G proteins remains a significant unanswered question. nih.gov It has been proposed that the receptor's atypical nature may be linked to its unique conformational dynamics. elifesciences.orgnih.gov By comparing the structural and dynamic effects of this compound on wild-type ACKR3 versus mutated constructs, researchers can pinpoint the specific residues and domains that preclude G protein engagement and favor β-arrestin interaction.
Integration of this compound into Multi-Target Network Analysis Studies
The paradigm of drug discovery is shifting from a single-target approach to a more holistic network pharmacology perspective, which considers the complex interplay of multiple proteins within a signaling network. uk-essen.de this compound is an ideal candidate for integration into such studies due to the interconnected nature of the ACKR3 signaling axis. The receptor's primary function is to scavenge chemokines, thereby modulating the activity of other receptors like CXCR4, making it a key node in a larger network. guidetopharmacology.orgnih.gov
Network pharmacology studies can model the systemic effects of activating ACKR3 with this compound in diseases like cancer or inflammatory conditions. uk-essen.denih.gov By combining genomic, proteomic, and transcriptomic data from cells treated with this compound, researchers can build comprehensive network models. These models can predict off-target effects, identify synergistic interactions with other drugs, and uncover novel therapeutic targets downstream of ACKR3 activation. nih.govnih.gov For example, analyzing how this compound perturbs the entire chemokine receptor network could reveal new strategies for controlling immune cell trafficking or tumor metastasis. guidetopharmacology.orguk-essen.de
Development of Advanced Research Tools and Methodologies Based on ACKR3 (CXCR7) Agonism
The chemical scaffold of this compound serves as an excellent foundation for the development of next-generation chemical biology tools to probe ACKR3 function with greater precision. nih.govacs.org
A significant advancement has been the creation of fluorescent probes based on small-molecule ACKR3 agonists. nih.govresearchgate.netnottingham.ac.uk These probes have been successfully used in sophisticated assays like NanoBRET (Bioluminescence Resonance Energy Transfer) to study ligand binding in real-time on living cells and in confocal microscopy to visualize receptor distribution. nih.govacs.orgresearchgate.net Future work will likely focus on creating brighter, more photostable, and spectrally diverse probes from the VUF 11207 scaffold to enable multi-color imaging and more sensitive detection.
Another exciting frontier is the development of photoswitchable ACKR3 agonists. acs.org A recent study reported the first such compound, an azobenzene-containing molecule that can be turned 'on' and 'off' with specific wavelengths of light. acs.org This technology provides unprecedented temporal and spatial control over receptor activation. Applying this photoswitchable strategy to the this compound core could yield powerful tools to dissect the role of ACKR3 in dynamic processes like cell migration or neurogenesis with high precision.
Table 2: Research Tools Derived from ACKR3 Agonist Scaffolds
| Tool Type | Description | Application |
|---|---|---|
| Fluorescent Probes | Agonist scaffold (e.g., VUF11207) conjugated to a fluorophore like BODIPY. nih.govnottingham.ac.uk | Real-time competition binding assays (NanoBRET), confocal microscopy for receptor localization. nih.govacs.orgresearchgate.net |
| Radiolabeled Ligands | Agonist scaffold tagged with a radioisotope. acs.org | In vitro and in vivo imaging (e.g., PET), quantitative binding studies. |
| Photoswitchable Agonists | Agonist containing a light-sensitive moiety (e.g., azobenzene) allowing for reversible activation. acs.org | Precise spatiotemporal control of receptor signaling in live cells and tissues. acs.org |
| Affinity-Based Probes | Agonist scaffold modified for use in affinity chromatography or chemical proteomics. | Identification of novel ACKR3 interacting proteins from cell lysates. |
Computational Modeling and Molecular Dynamics Simulations of this compound-ACKR3 (CXCR7) Interactions
Computational methods are indispensable for understanding the dynamic interactions between ligands and their receptors at an atomic level. osti.govnih.govspringernature.comnih.gov Molecular dynamics (MD) simulations, in particular, can reveal the pathways of ligand binding, the conformational changes that lead to receptor activation, and the allosteric communication within the receptor protein. pnas.orgnih.gov
Future computational studies will build upon initial models of VUF 11207 and its analogs docked into ACKR3. biorxiv.org Long-timescale MD simulations can be used to simulate the entire process of this compound binding to the ACKR3 orthosteric site, identifying key residue interactions and transition states. nih.govnih.gov Such simulations can predict the functional effect of specific mutations, guiding future site-directed mutagenesis experiments to validate the binding model. pnas.orgnih.gov
Moreover, as more high-resolution structures of ACKR3 in different states become available, these simulations will become increasingly predictive. pnas.org They can be used to understand how this compound stabilizes the β-arrestin-biased active state and to computationally screen for new, even more potent or functionally selective ACKR3 modulators. By integrating MD simulations with experimental data from techniques like HDX-MS or NMR spectroscopy, a complete, four-dimensional picture of ACKR3 activation by this compound can be achieved. biorxiv.orgpnas.org
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound?
Q. What controls are essential for CXCR7 knockdown/knockout experiments with VUF 11207?
- Methodological Answer : Include scrambled siRNA controls and rescue experiments (CXCR7 overexpression). Validate knockdown efficiency via qPCR/Western blot. Test VUF 11207 in parallel with CXCL12 to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
